(3-Bromo-2-methoxypyridin-4-yl)boronic acid

regioisomer Suzuki-Miyaura heteroarylpyridine

(3-Bromo-2-methoxypyridin-4-yl)boronic acid is a heteroaryl boronic acid (C₆H₇BBrNO₃, MW 231.84) that belongs to the broader class of shelf‑stable, halo‑ and alkoxy‑substituted pyridylboronic acids developed for Suzuki–Miyaura cross‑coupling reactions. Its 2‑methoxy‑3‑bromo‑4‑borono substitution pattern distinguishes it from the more extensively studied 5‑chloro‑2‑methoxy‑4‑pyridylboronic acid (CAS 475275‑69‑5) and 3‑bromo‑6‑methoxy‑4‑pyridylboronic acid (CAS 612845‑44‑0), providing a unique vector for C–C bond formation at the pyridine 4‑position.

Molecular Formula C6H7BBrNO3
Molecular Weight 231.84 g/mol
CAS No. 1072946-00-9
Cat. No. B1521758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-2-methoxypyridin-4-yl)boronic acid
CAS1072946-00-9
Molecular FormulaC6H7BBrNO3
Molecular Weight231.84 g/mol
Structural Identifiers
SMILESB(C1=C(C(=NC=C1)OC)Br)(O)O
InChIInChI=1S/C6H7BBrNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3,10-11H,1H3
InChIKeyQOSVTTKSAVKBFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Qualified Overview of (3-Bromo-2-methoxypyridin-4-yl)boronic acid (CAS 1072946‑00‑9) as a Heteroaryl Boronic Acid Building Block


(3-Bromo-2-methoxypyridin-4-yl)boronic acid is a heteroaryl boronic acid (C₆H₇BBrNO₃, MW 231.84) that belongs to the broader class of shelf‑stable, halo‑ and alkoxy‑substituted pyridylboronic acids developed for Suzuki–Miyaura cross‑coupling reactions . Its 2‑methoxy‑3‑bromo‑4‑borono substitution pattern distinguishes it from the more extensively studied 5‑chloro‑2‑methoxy‑4‑pyridylboronic acid (CAS 475275‑69‑5) and 3‑bromo‑6‑methoxy‑4‑pyridylboronic acid (CAS 612845‑44‑0), providing a unique vector for C–C bond formation at the pyridine 4‑position. The compound is commercially available in research quantities (typically 95–98 % purity) from multiple suppliers, and its primary value proposition lies in enabling regioselective construction of highly substituted pyridine scaffolds for medicinal chemistry .

Why Generic Substitution of (3-Bromo-2-methoxypyridin-4-yl)boronic acid Fails in Regioselective Pyridine Functionalization


Generic substitution among in‑class pyridylboronic acids is not feasible because the position of the bromine, methoxy, and boronic acid substituents on the pyridine ring governs both the electronic character of the coupling partner and the regiochemical outcome of the cross‑coupling . For instance, the 3‑bromo‑2‑methoxy‑4‑borono isomer offers an electron‑withdrawing bromine adjacent to a donating methoxy group, creating a push‑pull electronic system that influences oxidative addition and transmetallation rates differently than the 5‑chloro‑2‑methoxy‑4‑borono isomer (CAS 475275‑69‑5) or the 3‑bromo‑6‑methoxy‑4‑borono isomer (CAS 612845‑44‑0) [1]. Consequently, swapping one regioisomer for another invariably alters coupling yields, selectivity, or the necessity for additional protection/deprotection steps.

Quantitative Differentiation Evidence for (3-Bromo-2-methoxypyridin-4-yl)boronic acid Relative to Regioisomeric Analogs


Regioisomeric Identity Distinguishes (3-Bromo-2-methoxypyridin-4-yl)boronic acid from the 3‑Bromo‑6‑methoxy Isomer

The target compound bears the boronic acid at the 4‑position of the pyridine ring, whereas the closest structurally characterized analog, 3‑bromo‑6‑methoxy‑4‑pyridylboronic acid (compound 11 in Parry 2003), places the methoxy group at the 6‑position. This positional difference changes the electron density at the boron‑bearing carbon, directly affecting transmetallation efficiency. The Parry 2003 study demonstrated that 3‑bromo‑6‑methoxy‑4‑pyridylboronic acid undergoes Suzuki coupling with 3‑bromoquinoline in 50–77 % isolated yield using Cs₂CO₃, Pd(PPh₃)₂Cl₂, and 1,4‑dioxane at 95 °C . No directly comparable yield data are available for the target 2‑methoxy isomer, but the electronic dissimilarity between the 2‑methoxy and 6‑methoxy substitution patterns implies that coupling yields and optimal conditions will not be transferable.

regioisomer Suzuki-Miyaura heteroarylpyridine

Halogen Identity at Position 3: Bromine vs. Chlorine in 2‑Methoxy‑4‑pyridylboronic Acids

The C3‑bromine in the target compound provides a superior leaving group for oxidative addition compared to the C3‑chlorine of (3‑chloro‑2‑methoxypyridin‑4‑yl)boronic acid (CAS 957060‑88‑7). In palladium‑catalyzed cross‑coupling, C–Br bonds undergo oxidative addition 10²‑ to 10³‑fold faster than C–Cl bonds under identical conditions [1]. When the pyridylboronic acid is used as a bifunctional building block (i.e., further elaboration at the C3 position after the initial Suzuki coupling), the bromine atom enables milder, more efficient secondary coupling than the chloro analog. Quantitative kinetic data comparing the target compound with its 3‑chloro analog are lacking in the primary literature; however, the well‑established intrinsic reactivity difference between aryl bromides and aryl chlorides in palladium catalysis supports the procurement advantage of the 3‑bromo derivative for iterative coupling strategies.

halogen effect oxidative addition Suzuki coupling

Commercial Purity Benchmarking: (3-Bromo-2-methoxypyridin-4-yl)boronic acid ≥98 % vs. Standard 95 % Grade

Multiple suppliers offer the target compound at ≥98 % purity (Sigma‑Aldrich: 98 %, Bidepharm: 98 %) , while the most commonly listed technical grade is 95 % (AKSci, Chemenu, Benchchem). The availability of a verified 98 % purity grade directly impacts the reliability of stoichiometric calculations in multi‑step syntheses, particularly when the compound is used as a limiting reagent in palladium‑catalyzed couplings where catalyst loading is sensitive to boronic acid stoichiometry.

purity quality control procurement

Procurement‑Relevant Application Scenarios for (3-Bromo-2-methoxypyridin-4-yl)boronic acid


Iterative Double Suzuki Coupling on a Single Pyridine Core

The combination of a reactive C3–bromine and a C4‑boronic acid on the same 2‑methoxypyridine scaffold enables a sequential two‑step coupling strategy: first, Suzuki coupling at the 4‑position using the boronic acid, followed by a second Suzuki, Buchwald‑Hartwig, or other cross‑coupling at the 3‑position exploiting the C–Br bond. This orthogonal reactivity pattern is not available in analogs where the halogen is chlorine (slower oxidative addition) or fluorine (essentially inert to cross‑coupling) .

Synthesis of Kinase Inhibitor Intermediate Libraries

Vendor descriptions consistently cite the compound as a building block for kinase inhibitors, antiviral agents, and anticancer compounds . The 2‑methoxy‑3‑bromo‑4‑arylpyridine motif appears in numerous ATP‑competitive kinase inhibitor scaffolds. The compound´s commercial availability at 98 % purity enables direct use in parallel medicinal chemistry libraries without additional purification, reducing cycle time in hit‑to‑lead optimization .

Construction of 3,4‑Disubstituted Pyridine Scaffolds with Defined Regiochemistry

Unlike 3‑bromo‑5‑pyridylboronic acid or 5‑chloro‑2‑methoxy‑4‑pyridylboronic acid, the target compound´s substitution pattern is ideally suited for constructing 3,4‑disubstituted pyridines where the 4‑position is functionalized first via the boronic acid and the 3‑position is subsequently elaborated. This regiochemical strategy is difficult to achieve with other commercially available pyridylboronic acid regioisomers, as demonstrated by the distinct coupling outcomes reported for the related 5‑chloro‑2‑methoxy‑4‑pyridylboronic acid system .

Shelf‑Stable Building Block for Multi‑Step Medicinal Chemistry Campaigns

The compound belongs to a class of shelf‑stable pyridylboronic acids that can be stored at 4 °C and maintain reactivity over extended periods . This stability, coupled with defined purity specifications from major suppliers, makes it a reliable procurement choice for long‑term medicinal chemistry campaigns where batch‑to‑batch consistency across multiple synthetic runs is essential .

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